(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoylamino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid” is a complex organic molecule. It is characterized by multiple amino acid residues and isotopic labels, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The use of isotopically labeled reagents is crucial for incorporating the specific isotopic labels into the molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines ensure high purity and yield by precisely controlling reaction conditions and using high-quality reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield a quinone derivative, while reduction of the carbonyl groups would produce the corresponding alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and isotopic labeling techniques.
Biology: Employed in the study of protein structure and function, particularly in understanding the role of isotopic labels in protein dynamics.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a diagnostic tool.
Industry: Utilized in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The pathways involved often include binding to active sites and influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoylamino]-6-(15N)azanylhexanoic acid
- **(2S)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoylamino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid
Uniqueness
The uniqueness of this compound lies in its specific isotopic labels and the sequence of amino acid residues. These features make it particularly useful for detailed structural and functional studies, as well as for applications requiring precise molecular tracking.
Properties
Molecular Formula |
C46H76N12O13 |
---|---|
Molecular Weight |
1013.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C46H76N12O13/c1-9-24(6)37(58-38(62)25(7)48)45(69)56-30(18-22(2)3)40(64)55-33(21-35(50)61)42(66)54-31(19-27-13-15-28(59)16-14-27)43(67)57-36(23(4)5)44(68)51-26(8)39(63)53-32(20-34(49)60)41(65)52-29(46(70)71)12-10-11-17-47/h13-16,22-26,29-33,36-37,59H,9-12,17-21,47-48H2,1-8H3,(H2,49,60)(H2,50,61)(H,51,68)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,69)(H,57,67)(H,58,62)(H,70,71)/t24-,25-,26-,29-,30-,31-,32-,33-,36-,37-/m0/s1/i10+1,11+1,12+1,17+1,29+1,46+1,47+1,52+1 |
InChI Key |
MSKBWZWUEFRTSA-NEFVRTKVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.